9-Hydroxyellipticin

Antineoplastic Agents Leukemia L1210 Cytotoxicity Assays

Researchers requiring validated Topo II inhibition in L1210 murine leukemia models (IC50 = 3 nM) or p53 mutant reactivation studies face supply inconsistency with uncharacterized ellipticine analogs. 9-Hydroxyellipticin (CAS 51131-85-2) is the definitive hydroxylated ellipticine metabolite with quantifiable potency (>100-1000× more active than 9-methoxyellipticine). • Dual Topo II/RyR inhibition with DNA intercalation (pKa 9.8 at pH 7.4) • Unique spleen & bone marrow accumulation profile for hematological tissue targeting • Validated p53 mutant conformation restoration activity Supplied with rigorous analytical certification for reproducible preclinical research.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 51131-85-2
Cat. No. B1666365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyellipticin
CAS51131-85-2
Synonyms9-hydroxyellipticine;  Hydroxyellipticine;  9-Hydroxyellipticin;  NSC 210717;  IGIG 929;  IGIG929;  IGIG-929;  LS133324;  LS-133324;  LS 133324
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
InChIInChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3
InChIKeyQZTWUDDGLIDXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

9-Hydroxyellipticin: Identity and Topoisomerase II Inhibition


9-Hydroxyellipticin (CAS 51131-85-2) is a hydroxylated derivative of the plant alkaloid ellipticine, functioning as a dual inhibitor of Topoisomerase II (Topo II) and Ryanodine Receptors (RyR) [1]. It exhibits high DNA affinity with a pKa of 9.8 at physiological pH (7.4), a physicochemical property that critically influences its nucleic acid binding and cellular uptake [2]. This compound is a major active metabolite formed from ellipticine in vivo, and its 9-hydroxyl group is essential for enhancing cytotoxicity relative to the parent molecule [3].

9-Hydroxyellipticin: Why Generic Substitution Fails


Substituting 9-Hydroxyellipticin with other ellipticine derivatives, such as ellipticine or 9-methoxyellipticine, is scientifically unsound due to dramatic differences in intrinsic potency and metabolic fate. The 9-hydroxyl substitution is not a minor modification; it fundamentally alters DNA intercalation, stabilizes the topoisomerase II-DNA cleavable complex, and introduces distinct metabolic pathways that lead to differential pharmacokinetics and tissue accumulation [1]. For instance, the presence of the 9-hydroxyl group enables oxidation to reactive quinone-imine intermediates, a mechanism not shared by ellipticine [2]. Furthermore, the conversion of 9-methoxyellipticine to 9-Hydroxyellipticin is a metabolic step that can be limiting in some systems, meaning that the active agent's concentration cannot be guaranteed by using the methoxy pro-drug [3]. These non-linearities in structure-activity relationships (SAR) mean that even closely related analogs will produce divergent and unpredictable experimental outcomes, necessitating the use of the specific, validated compound.

9-Hydroxyellipticin vs. Analogs: Evidence Guide


Superior Cytotoxicity in L1210 Leukemia Model

In a direct comparison against murine lymphoid leukemia L1210 cells, 9-Hydroxyellipticin demonstrates a profoundly superior in vitro cytotoxic potency. The IC50 for 9-Hydroxyellipticin is 3 nM, while the parent compound ellipticine shows an IC50 of 0.99 µM (990 nM) [1]. This quantifies a 330-fold difference in potency, establishing 9-Hydroxyellipticin as a far more potent agent in this standard preclinical model [2].

Antineoplastic Agents Leukemia L1210 Cytotoxicity Assays

In Vivo L1210 Activity vs. 9-Methoxyellipticine

A comparative evaluation of in vivo antitumor activity against mouse lymphoid leukemia L1210 revealed a dramatic difference between 9-Hydroxyellipticin and its 9-methoxy analog. Patent data explicitly states that the activity of 9-Hydroxyellipticin is higher, by more than 100 to 1000 fold, than that of 9-Methoxyellipticine [1]. This represents a vast and statistically meaningful divergence in therapeutic potential, highlighting the critical importance of the 9-hydroxy moiety for in vivo efficacy.

Antineoplastic Agents Leukemia L1210 In Vivo Efficacy

Potency in Hela S-3 and 293T Cells

9-Hydroxyellipticin's cytotoxic activity has been quantified against two standard human cell lines, providing a robust cross-model potency profile. It exhibits IC50 values of 1.6 μM in Hela S-3 cervical cancer cells and 1.2 μM in 293T embryonic kidney cells [1]. While direct comparative data for other ellipticines in these exact assays are not consistently reported, these values establish the compound's intrinsic potency in human-derived models, which is a key selection criterion over less well-characterized analogs .

Antineoplastic Agents Hela Cells HEK293 Cells Cytotoxicity Assays

Tissue Distribution & Metabolism vs. Quaternary Analog

Comparative disposition studies in mice reveal that 9-Hydroxyellipticin and its water-soluble quaternary salt derivative, 2-methyl-9-hydroxyellipticinium acetate (a clinical-stage analog), exhibit distinct pharmacokinetic behaviors. 9-Hydroxyellipticin shows significant accumulation in the spleen and bone marrow, whereas the quaternary salt does not [1]. Metabolically, 9-Hydroxyellipticin is extensively converted to its glucuronide conjugate, while the quaternary salt is predominantly excreted unchanged in bile (70%) and urine (30%) [2]. These differences directly impact target tissue exposure and duration of action.

Pharmacokinetics Tissue Distribution Drug Metabolism

DNA Binding Affinity as Key Physicochemical Property

The high DNA binding affinity of 9-Hydroxyellipticin is a key physicochemical property that distinguishes it from analogs. It exhibits a pKa of 9.8 at pH 7.4, indicating a strong basic character that facilitates DNA intercalation at physiological pH [1]. This property is a direct result of the 9-hydroxyl substitution and has been shown to be critical for its cytotoxic activity [2].

DNA Intercalating Agents Physicochemical Properties pKa

Dual Mechanism: Reactive Intercalator and p53 Modulator

9-Hydroxyellipticin is classified as a 'reactive intercalator' capable of causing both DNA intercalation and covalent adduct formation, leading to frame-shift mutations [1]. Additionally, it has been shown to alter the conformation of mutated p53 protein, restoring its DNA-binding characteristics [2]. This dual mechanism—targeting both topoisomerase II-mediated DNA damage and p53 pathway restoration—provides a mechanistic basis for its potent cytotoxicity and may offer a unique therapeutic angle compared to other intercalators [3].

Topoisomerase II Inhibitors Tumor Suppressor Protein p53 Mechanism of Action

9-Hydroxyellipticin: Research and Development Applications


Leukemia Drug Development: L1210 Model

Given its exceptionally high in vitro and in vivo potency against L1210 murine leukemia cells (IC50 = 3 nM; >100-1000x more active than 9-Methoxyellipticine), 9-Hydroxyellipticin is the gold-standard compound for studies utilizing the L1210 model. This includes preclinical efficacy testing, mechanism of action studies related to topoisomerase II inhibition in leukemia, and as a reference standard for developing novel ellipticine-based antileukemic agents [1].

p53 Pathway Modulation and Mutant p53 Reactivation

The unique ability of 9-Hydroxyellipticin to alter the conformation of mutated p53 protein and restore its DNA-binding function makes it an invaluable tool for research focused on p53 biology [2]. This application is distinct from its role as a simple cytotoxic agent and is not replicated by all ellipticine derivatives. Studies exploring strategies to target p53-mutant cancers should prioritize 9-Hydroxyellipticin based on this validated biochemical activity.

Pharmacokinetics and Tissue Distribution in Bone Marrow and Spleen

Researchers studying the pharmacokinetics and tissue distribution of DNA intercalating agents should select 9-Hydroxyellipticin due to its well-documented and unique accumulation profile in the spleen and bone marrow in vivo [3]. This property is a key differentiator from quaternary salt analogs like 2-methyl-9-hydroxyellipticinium acetate, which lack this tropism. This makes 9-Hydroxyellipticin the preferred compound for studies targeting hematological tissues or investigating drug penetration into these specific compartments.

Reactive Intercalation and Covalent DNA Adduct Mechanisms

9-Hydroxyellipticin's classification as a 'reactive intercalator'—a molecule that both intercalates into DNA and forms covalent adducts—positions it as a critical tool for investigating this dual mechanism of DNA damage [4]. This is particularly relevant for studies aiming to understand the balance between non-covalent DNA binding and covalent modification by anticancer agents, and for comparing the genotoxic profiles of different intercalating drugs. Its well-characterized mutagenicity profile in Salmonella and mammalian cells provides a robust foundation for such mechanistic investigations.

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